Hydroxyprogesterone caproate
Description
Hydroxyprogesterone caproate (17α-hydroxyprogesterone caproate, 17-OHPC) is a synthetic progestogen approved by the FDA for reducing the risk of preterm birth (PTB) in women with a history of singleton spontaneous PTB . Unlike natural progesterone, 17-OHPC is esterified with caproic acid, enhancing its lipophilicity and prolonging its half-life . It is administered via intramuscular injection (250 mg weekly) starting at 16–20 weeks of gestation . Despite its clinical use, 17-OHPC has distinct chemical, pharmacological, and immunological properties compared to endogenous progesterone and other progestogens, necessitating careful differentiation .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMWKUIIPQCAJU-LJHIYBGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043915 | |
| Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630-56-8 | |
| Record name | Hydroxyprogesterone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=630-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyprogesterone caproate [USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyprogesterone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06789 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROXYPROGESTERONE CAPROATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17592 | |
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| Record name | 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyprogesterone caproate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.127 | |
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| Record name | HYDROXYPROGESTERONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276F2O42F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
119-121 | |
| Record name | Hydroxyprogesterone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06789 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyprogesterone caproate is synthesized by esterification of 17α-hydroxyprogesterone with caproic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, this compound is produced in a sterile environment to ensure its purity and efficacy. The compound is dissolved in a suitable vegetable oil to create a sterile solution for intramuscular injection. The production process involves rigorous quality control measures to ensure that the final product meets the required standards .
Chemical Reactions Analysis
Key Reaction Steps
-
Esterification :
17α-Hydroxyprogesterone reacts with hexanoic acid in toluene using pyridine and p-toluenesulfonic acid (PTSA) as catalysts.
Conditions : 110–120°C for 3 hours .
Yield : 115–120% for the crude product . -
Alcoholysis :
The esterified intermediate undergoes acid-catalyzed hydrolysis in ethanol with HCl.
Conditions : Reflux for 2 hours .
Yield : 82.5% refinement yield after purification .
Metabolic Reactions
This compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, with no cleavage of the caproate ester .
Primary Metabolic Pathways
-
Hydroxylation :
Introduces hydroxyl groups (–OH) at three positions: -
Metabolite Groups (LC/MS analysis) :
| Group | Hydroxylation | Retention Time (min) | Key Metabolites |
|-------|---------------|-----------------------|-----------------|
| I | Trihydroxy | 4–10 | M1–M5 (m/z 477) |
| II | Dihydroxy | 10–21 | M6–M11 (m/z 461)|
| III | Monohydroxy | 21–30 | M12–M21 (m/z 445)| -
Enzymatic Involvement :
Key Stability Findings
-
Esterase Resistance : No hydrolysis by human plasma, hepatic, or placental esterases (e.g., carboxylesterase) .
-
Metabolic Half-Life :
Stability and Degradation
This compound demonstrates high stability under physiological conditions due to its ester linkage and protein-binding properties.
Degradation Factors
Protein Binding
Comparative Reactivity
This compound’s chemical behavior differs markedly from progesterone:
| Property | Progesterone | This compound |
|---|---|---|
| Metabolism | 5α/5β-reductase pathways | CYP-mediated oxidation |
| Esterase Sensitivity | Susceptible to hydrolysis | Resistant |
| Half-Life | 2–3 days (intramuscular) | 7.8–17 days |
Scientific Research Applications
Hydroxyprogesterone caproate is a progestin medication with several applications, including prevention of preterm birth in pregnant women with a history of the condition and treatment for gynecological disorders .
Scientific Research Applications
Gynecological disorders this compound is used to treat gynecological issues, such as threatened miscarriage, dysmenorrhea, premenstrual syndrome, fibrocystic breast disease, adenosis, and breast pain . It has also been used to treat endometrial cancer and has shown effectiveness in extending life for both premenopausal and postmenopausal women with the disease . From the 1950s through the 1970s, it was widely used for these purposes, but more recently, it has gained attention for preventing preterm birth .
Birth control In some countries, this compound is combined with estradiol valerate to create a once-monthly combined injectable contraceptive .
Other uses this compound has been used in menopausal hormone therapy for women . For men, it has been used to treat benign prostatic hyperplasia, though its effectiveness is marginal and uncertain . It has also been used to treat prostate cancer, typically at a dosage of 1,500 mg twice per week, by suppressing testicular androgen production through the suppression of luteinizing hormone secretion . Additionally, it has been used as part of feminizing hormone therapy for transgender women .
Pharmacokinetics and Pharmacodynamics
This compound, or 17α-hydroxyprogesterone caproate, is structurally similar to progesterone and acts as a selective agonist of the progesterone receptor (PR) . It exhibits improved pharmacokinetics compared to progesterone, particularly a longer duration with intramuscular injection in oil solution .
Dosage and Administration
The endometrial transformation dosage of this compound is 250 to 500 mg per cycle via intramuscular injection. The weekly substitution dosage is 250 mg, while the effective dosage in the menstrual delay test is 25 mg per week . For inhibiting ovulation, an effective dosage is 500 mg once per month via intramuscular injection . The dose used in once-a-month combined injectable contraceptives is 250 mg .
Antigonadotropic Effects
This compound produces antigonadotropic effects by activating the PR, suppressing the hypothalamic–pituitary–gonadal axis, and reducing gonadotropin secretion and gonadal sex hormone production at high doses . Studies have indicated varied effects on hormone levels, with some showing no significant influence on urinary excretion of estrogens, luteinizing hormone, or follicle-stimulating hormone, while others have demonstrated a decrease in testosterone secretion .
Depot Effect and Pharmacokinetics
When administered intramuscularly or subcutaneously, this compound has a depot effect, resulting in a prolonged duration of action . Peak levels and time to peak concentrations have been studied following intramuscular injection, with steady-state levels achieved within 4 to 12 weeks of administration in pregnant women .
Safety and Efficacy
Mechanism of Action
The mechanism of action of hydroxyprogesterone caproate involves its interaction with progesterone receptors. By binding to these receptors, it exerts progestogenic effects, which include the suppression of luteinizing hormone secretion and the transformation of proliferative endometrium into secretory endometrium. This action helps maintain pregnancy and prevent preterm labor .
Comparison with Similar Compounds
Structural and Pharmacological Differences
| Compound | Type | Key Structural Features | Receptor Binding | Half-Life | Route of Administration |
|---|---|---|---|---|---|
| 17-OHPC | Synthetic | 17α-hydroxy group + caproate ester | Weak progesterone receptor affinity; glucocorticoid receptor activity | ~7–9 days | Intramuscular |
| Progesterone | Natural | C21 steroid (no esterification) | High progesterone receptor affinity | ~5–20 minutes | Vaginal/Oral/Intramuscular |
| Dydrogesterone | Synthetic | Retrosteroidal structure (6-dehydro-9β,10α) | High progesterone receptor affinity | 5–7 hours | Oral |
| Medroxyprogesterone Acetate | Synthetic | 17α-acetoxy group + 6-methyl substitution | Moderate progesterone receptor affinity | ~40–50 days | Intramuscular/Oral |
17-OHPC vs. Progesterone :
- 17-OHPC is synthetic and lacks anti-inflammatory effects, unlike vaginal progesterone, which suppresses cytokines (e.g., TNF-α) and metalloproteinases .
- Progesterone directly inhibits uterine contractions via receptor binding, whereas 17-OHPC’s mechanism is less defined and may involve glucocorticoid pathways .
17-OHPC vs. Dydrogesterone :
17-OHPC vs. Medroxyprogesterone Acetate :
Preterm Birth Prevention
- Vaginal Progesterone : Superior to 17-OHPC in women with short cervix, reducing PTB by 45% and demonstrating anti-inflammatory effects .
- Dydrogesterone: Limited data in PTB prevention; primarily used for miscarriage prevention .
Pharmacokinetic and Physicochemical Properties
- Solubility: 17-OHPC and allylestrenol exhibit low aqueous solubility and high hydrophobicity, affecting bioavailability .
- Metabolism : 17-OHPC resists hydrolysis by human esterases, ensuring sustained release, whereas progesterone is rapidly metabolized .
- Compounded vs. FDA-Approved 17-OHPC :
Immunological and Molecular Effects
Biological Activity
Hydroxyprogesterone caproate (17-OHPC) is a synthetic derivative of progesterone, primarily used in obstetrics to prevent preterm birth in women with a history of spontaneous preterm delivery. Its biological activity is characterized by its interaction with progesterone receptors and its role in various reproductive processes. This article delves into the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by recent research findings and case studies.
Pharmacological Properties
Chemical Structure and Mechanism of Action
This compound is an ester of 17α-hydroxyprogesterone and caproic acid. It binds to progesterone receptors (PR-A and PR-B) in target tissues, leading to the regulation of gene transcription associated with pregnancy maintenance and uterine quiescence. The compound exhibits anti-inflammatory effects that are crucial in modulating the inflammatory response associated with labor initiation .
Pharmacokinetics
- Absorption : this compound is absorbed slowly following intramuscular injection, providing a prolonged effect.
- Distribution : It has a high volume of distribution and is extensively protein-bound in plasma.
- Metabolism : The drug is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4.
- Elimination : Approximately 50% of the metabolites are excreted via feces, with around 30% eliminated through urine.
- Half-life : The elimination half-life ranges from 16 days (±6 days), which allows for weekly dosing regimens .
Prevention of Preterm Birth
The primary indication for this compound has been its use in preventing preterm birth. However, recent studies have raised questions regarding its efficacy:
- A cohort study involving 430 women treated with this compound found no significant reduction in recurrent preterm birth rates compared to historical controls (25% vs. 16.8%, P = 1.0) .
- Another review indicated that this compound did not effectively prevent preterm birth and was associated with an increased risk of gestational diabetes (13.4% vs. 8% in controls, P = .001) .
Case Studies
-
Triplet Pregnancy Study : A study assessing the impact of this compound on triplet pregnancies showed no significant effects on pregnancy outcomes or duration compared to placebo .
Outcome Measure Hydroxyprogesterone Group Placebo Group Risk Ratio (95% CI) P Value Composite adverse perinatal outcome 34% 35% 0.98 (0.79–1.2) 0.79 Neonatal death ≥ 20 weeks 4.7% 1.3% 1.3 (0.37–4.2) 0.71 - Preeclampsia Model : Research using a rat model for preeclampsia demonstrated that this compound improved clinical characteristics related to hypertension during pregnancy, indicating potential therapeutic benefits beyond preterm birth prevention .
Safety Profile
The safety profile of this compound has come under scrutiny, especially following the FDA's withdrawal of approval for its use in preventing preterm birth due to unfavorable risk-benefit assessments . Concerns include:
- Potential Cancer Risk : A review by the European Medicines Agency suggested a possible but unconfirmed risk of cancer associated with prenatal exposure to this compound .
- Adverse Effects : Common adverse effects reported include injection site reactions, headaches, and gastrointestinal disturbances.
Q & A
Q. What methodological approaches are recommended for standardizing hydroxyprogesterone caproate assay validation in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound in biological matrices. The formula for calculating concentration involves comparing absorbance ratios of assay preparations to reference standards, as outlined in USP protocols . Researchers must validate precision, accuracy, and sensitivity across clinically relevant concentrations (e.g., 10–500 ng/mL) and account for matrix effects in plasma or serum samples.
Q. How should safety protocols be designed for handling this compound in laboratory settings?
Safety data sheets (SDS) mandate strict handling guidelines:
- Use PPE (nitrile gloves, lab coats, safety goggles) to prevent dermal/ocular exposure, as the compound is classified as a reproductive toxicant (H360 hazard statement) .
- Store in locked, temperature-controlled environments (2–8°C) to maintain stability .
- Engineering controls, such as fume hoods and eyewash stations, are required for synthesis or formulation studies .
Q. What criteria define participant selection in clinical trials evaluating this compound for preterm birth prevention?
Key inclusion criteria:
Q. How do researchers address batch-to-batch variability in this compound formulations during preclinical studies?
Comparative dissolution testing under simulated physiological conditions (pH 7.4, 37°C) is critical. Studies should report particle size distribution, excipient compatibility, and in vitro release profiles using USP apparatus II (paddle method) .
Advanced Research Questions
Q. What statistical frameworks resolve contradictions in efficacy data across this compound trials for preterm birth prevention?
Meta-analyses using random-effects models are preferred due to heterogeneity in study designs. For example, while Khan et al. (2023) reported 70.3% efficacy in delaying delivery ≥37 weeks , earlier trials showed marginal benefits in specific subgroups. Sensitivity analyses should adjust for covariates like dosing frequency (weekly vs. biweekly) and baseline progesterone levels .
Q. How can pharmacokinetic modeling improve dosing strategies for this compound in diverse populations?
Population PK models (e.g., nonlinear mixed-effects modeling) account for covariates like body mass index (BMI) and hepatic CYP3A4 activity. Simulations reveal that obese patients (BMI ≥30) may require dose adjustments due to altered volume of distribution and prolonged half-life (~9–14 days) .
Q. What experimental designs evaluate the transgenerational effects of this compound exposure observed in animal studies?
Rodent models exposed in utero require longitudinal tracking of F1–F3 generations. Metrics include:
Q. How do compounded this compound formulations differ from FDA-approved products in terms of stability and bioavailability?
Accelerated stability testing (40°C/75% RH for 6 months) shows compounded versions exhibit ↑ degradation products (e.g., 17α-hydroxyprogesterone) compared to Makena®. Bioequivalence studies using AUC₀–t ratios must meet 90–111% confidence intervals per FDA guidelines .
Q. What ethical considerations arise in placebo-controlled trials for this compound given its established clinical use?
Ethical frameworks (e.g., Belmont Report ) require equipoise justification. Trials in low-resource settings must include ancillary care for placebo-group participants, such as enhanced monitoring or rescue cerclage, to mitigate preterm birth risks .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
